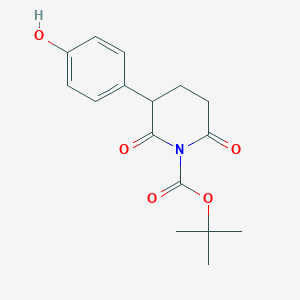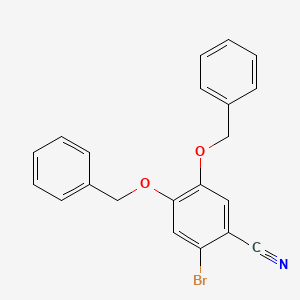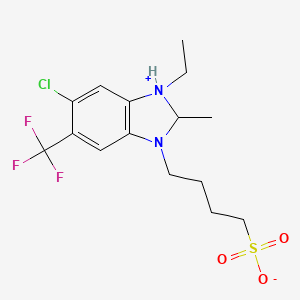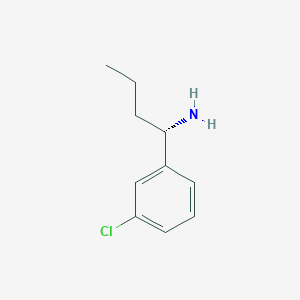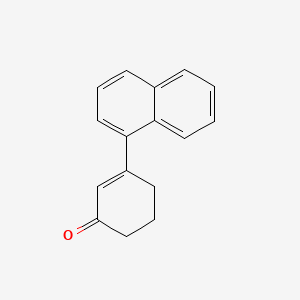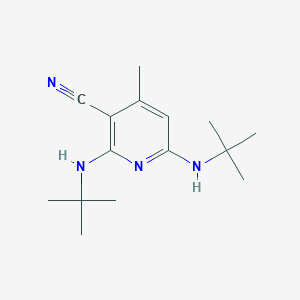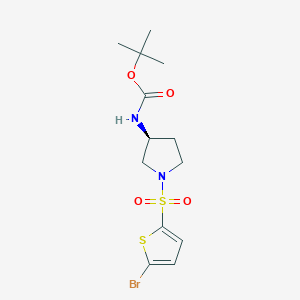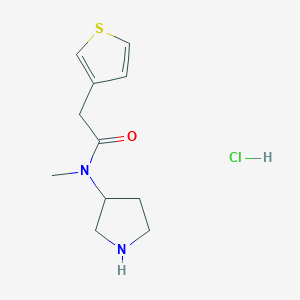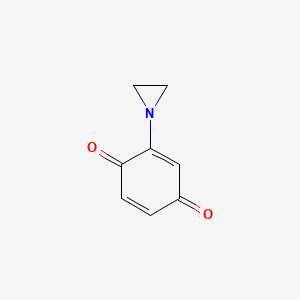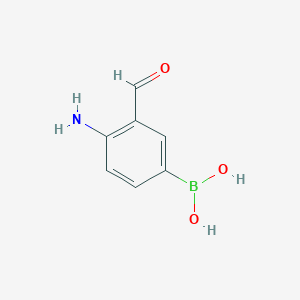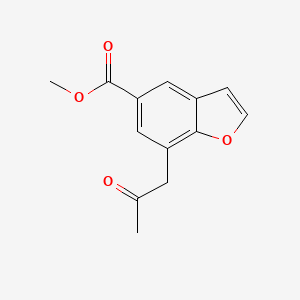
Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with a methyl ester and a 2-oxopropyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.
Reaction Steps:
Reaction Conditions: These reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups such as halides, amines, or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex benzofuran derivatives.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry:
- Utilized in the synthesis of agrochemicals and dyes.
- Explored for its role in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate exerts its effects involves interactions with various molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The 2-oxopropyl group may participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
- Methyl 7-(2-oxopropyl)-5-methylbenzofurancarboxylate
- Ethyl 7-(2-oxopropyl)-5-benzofurancarboxylate
- Methyl 7-(2-oxopropyl)-5-ethylbenzofurancarboxylate
Comparison:
- Methyl 7-(2-oxopropyl)-5-benzofurancarboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
- The presence of the methyl ester group enhances its solubility in organic solvents, making it more versatile in synthetic applications.
- Compared to its analogs, it may exhibit different pharmacokinetic properties, influencing its suitability for various applications.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
286836-80-4 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
methyl 7-(2-oxopropyl)-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-8(14)5-10-7-11(13(15)16-2)6-9-3-4-17-12(9)10/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
HLEILNAPPYHOAE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C2C(=CC(=C1)C(=O)OC)C=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


